

A Comparative Analysis of Crystal Packing in Dicyanobenzene Isomers

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Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

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A detailed examination of the crystallographic structures of 1,2-, 1,3-, and 1,4-dicyanobenzene reveals distinct packing arrangements and intermolecular interactions driven by the positional variation of the cyano substituents. These differences in solid-state architecture have implications for the materials' physical properties.

The three isomers of dicyanobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit unique crystal symmetries and unit cell parameters, which are summarized in the table below. The crystallographic data highlights the influence of the cyano groups' placement on the overall molecular packing.

Crystallographic Data Comparison



Parameter	1,2- Dicyanobenzene (Phthalonitrile)	1,3- Dicyanobenzene (Isophthalonitrile)	1,4- Dicyanobenzene (Terephthalonitrile, α-form)
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pmn21	P21/c	P21/c
a (Å)	13.791	7.433(2)	3.868(1)
b (Å)	5.998	5.922(1)	7.080(1)
c (Å)	3.841	15.000(4)	12.127(2)
α (°)	90	90	90
β (°)	90	100.08(2)	97.21(3)
y (°)	90	90	90
Z	2	4	2

Intermolecular Interactions and Packing Motifs

The crystal packing of each isomer is dominated by a combination of C–H···N hydrogen bonds and potential π – π stacking interactions, leading to different supramolecular assemblies.

- 1,2-Dicyanobenzene: In the orthorhombic structure of phthalonitrile, the molecules are arranged in a herringbone pattern. The packing is primarily governed by C–H···N hydrogen bonds, forming a three-dimensional network. The shortest intermolecular contact is a C–H···N bond with a distance of 2.657 Å.[1]
- **1,3-Dicyanobenzene**: Isophthalonitrile adopts a monoclinic crystal system. The molecules are linked into centrosymmetric dimers via C–H···N hydrogen bonds. These dimers are further organized into layers.
- 1,4-Dicyanobenzene: The α -form of terephthalonitrile also crystallizes in a monoclinic system. The planar molecules are arranged in a parallel-displaced π -stacking motif, with





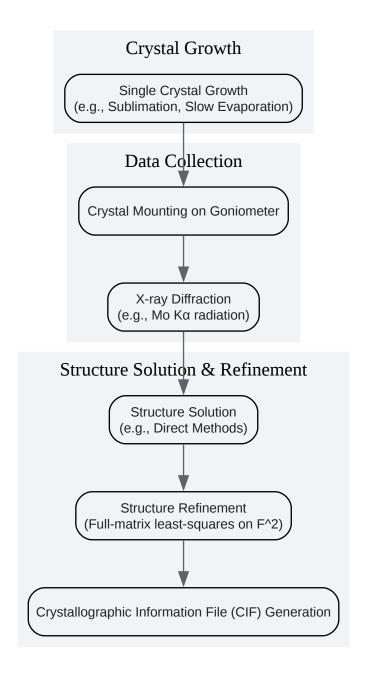
additional stabilization from C–H···N interactions. This arrangement leads to a layered structure.[2]

The distinct packing strategies reflect the different steric and electronic requirements imposed by the cyano group positions, influencing properties such as melting point and solubility.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow for such an analysis is outlined below.





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General workflow for single-crystal X-ray diffraction.

- 1,2-Dicyanobenzene (Phthalonitrile): Colorless single crystals were obtained by sublimation at 383 K in an evacuated and sealed glass ampoule.[1] Data were collected on a diffractometer, and the structure was solved by direct methods.[1]
- **1,3-Dicyanobenzene** (Isophthalonitrile): Single crystals were grown by sublimation. X-ray intensity data were collected on a Kuma KM-4 four-circle diffractometer with graphite-

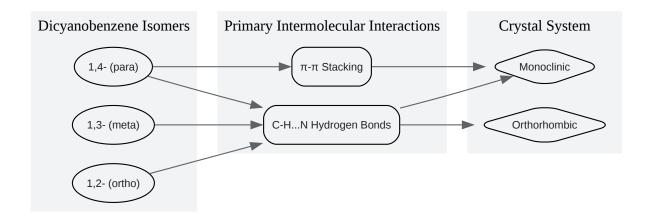


monochromated Mo K α radiation at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².

1,4-Dicyanobenzene (Terephthalonitrile, α -form): Colorless, parallelepipedic single crystals were grown by evaporation and condensation in an evacuated and sealed glass ampoule placed in a temperature-gradient furnace.[2] Data collection was performed on a Kuma Diffraction KM-4 four-circle diffractometer with graphite-monochromatized Mo K α radiation.[2] The structure was solved by direct methods and refined on F.[2]

Logical Relationship of Crystal Packing

The following diagram illustrates the relationship between the isomeric form and the resulting primary packing interactions and crystal system.



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